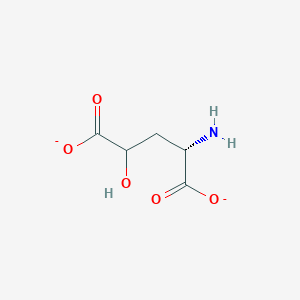

(2S)-2-amino-4-hydroxypentanedioate

Beschreibung

Eigenschaften

Molekularformel |

C5H7NO5-2 |

|---|---|

Molekulargewicht |

161.11 g/mol |

IUPAC-Name |

(2S)-2-amino-4-hydroxypentanedioate |

InChI |

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/p-2/t2-,3?/m0/s1 |

InChI-Schlüssel |

HBDWQSHEVMSFGY-SCQFTWEKSA-L |

SMILES |

C(C(C(=O)[O-])N)C(C(=O)[O-])O |

Isomerische SMILES |

C([C@@H](C(=O)[O-])N)C(C(=O)[O-])O |

Kanonische SMILES |

C(C(C(=O)[O-])N)C(C(=O)[O-])O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Biological Role of (2S)-2-amino-4-hydroxypentanedioate in Glutamate Metabolism

This guide provides an in-depth technical analysis of (2S)-2-amino-4-hydroxypentanedioate , commonly known as 4-Hydroxyglutamate (4-OH-Glu) . It synthesizes its role as a pivotal intermediate in hydroxyproline catabolism, its pharmacological interaction with excitatory amino acid transporters (EAATs), and its emerging significance as a clinical biomarker.

Executive Summary & Chemical Identity

(2S)-2-amino-4-hydroxypentanedioate is the IUPAC designation for 4-Hydroxyglutamate . While structurally analogous to the neurotransmitter L-glutamate, the addition of a hydroxyl group at the

-

Stereochemical Relevance: In mammalian physiology, the erythro-L isomer is the predominant metabolic intermediate derived from collagen turnover (specifically trans-4-hydroxy-L-proline).

-

Core Function: It serves as a metabolic checkpoint between the urea cycle (via proline) and the tricarboxylic acid (TCA) cycle (via pyruvate/glyoxylate).

-

Pharmacology: It acts as a substrate for glutamate transporters (EAATs), potentially competing with glutamate for clearance from the synaptic cleft.

Metabolic Pathways: The Hydroxyproline-Glyoxylate Axis

The primary biological source of 4-hydroxyglutamate is the catabolism of 4-hydroxyproline , a modified amino acid abundant in collagen. This pathway is critical for mitochondrial redox balance and glyoxylate detoxification.

The Catabolic Cascade

-

Oxidation: trans-4-Hydroxy-L-proline is oxidized by Hydroxyproline Oxidase (HPOX) to

-pyrroline-3-hydroxy-5-carboxylate (3-OH-P5C). -

Hydrolysis: 3-OH-P5C spontaneously hydrolyzes to 4-hydroxyglutamate-

-semialdehyde . -

Dehydrogenation: The semialdehyde is oxidized to erythro-4-hydroxy-L-glutamate by 1-Pyrroline-5-carboxylate dehydrogenase (P5CDH) (ALDH4A1).

-

Transamination: 4-Hydroxyglutamate is transaminated to 4-hydroxy-2-oxoglutarate (HOG) by Aspartate aminotransferase (GOT2) .

-

Cleavage: HOG is cleaved by 4-Hydroxy-2-oxoglutarate aldolase (HOGA1) into Pyruvate and Glyoxylate .

Pathway Visualization

The following diagram illustrates the flow from Collagen to the TCA cycle entry points.

Caption: Metabolic pathway of 4-hydroxyglutamate generation and degradation in mammalian mitochondria.

Pharmacological Interactions: Transporters & Receptors

Beyond its metabolic role, 4-hydroxyglutamate interacts with the glutamatergic signaling machinery. Its structural similarity to glutamate allows it to "hijack" specific transport systems.

Interaction with EAATs (Excitatory Amino Acid Transporters)

Research indicates that 4-hydroxyglutamate is a substrate , not just a blocker, for EAATs. This means it is actively transported across the plasma membrane, coupled to the co-transport of

-

Substrate Kinetics:

-

Implication: In conditions of high 4-hydroxyglutamate (e.g., metabolic disorders), it may competitively inhibit the clearance of synaptic glutamate, potentially altering excitatory neurotransmission. Unlike the synthetic analogue (2S,4R)-4-methylglutamate (SYM2081), which can induce receptor desensitization, 4-hydroxyglutamate's primary impact is likely via transport competition.

Receptor Activity[3][4][5][6]

-

NMDA/AMPA Receptors: 4-Hydroxyglutamate exhibits weak agonist activity at ionotropic glutamate receptors. While it binds to the orthosteric site, its potency is significantly lower than that of L-glutamate.

-

Stereochemical Nuance: The threo and erythro isomers may display differential binding affinities, with the threo form often showing higher potency in synthetic analogues.

Clinical Significance & Biomarker Utility

The accumulation of 4-hydroxyglutamate is a hallmark of specific metabolic disruptions.

Primary Hyperoxaluria Type 3 (PH3)[7]

-

Mechanism: Mutations in the HOGA1 gene disable the aldolase responsible for cleaving 4-hydroxy-2-oxoglutarate.

-

Consequence: This causes a backlog in the pathway. The reversible transaminase reaction (GOT2) pushes the equilibrium backward, causing massive accumulation of 4-hydroxyglutamate in the mitochondria, which then leaks into the cytosol and urine.

-

Diagnostic Value: Elevated urinary 4-hydroxyglutamate is the definitive biochemical marker for PH3.

Pre-eclampsia Predictor

Recent metabolomic screens have identified serum 4-hydroxyglutamate as a novel, independent predictor of pre-eclampsia in the first trimester.[3]

-

Hypothesis: Elevated levels may reflect altered placental collagen turnover or mitochondrial dysfunction related to oxidative stress in the placenta.

Experimental Protocols

Protocol A: LC-MS/MS Quantification of 4-Hydroxyglutamate

Objective: Precise quantification of 4-OH-Glu in biological fluids, distinguishing it from L-glutamate and other isomers.

Reagents:

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Internal Standard:

-Glutamate or

Workflow:

-

Sample Prep:

-

Aliquot

of plasma/urine. -

Add

cold methanol containing Internal Standard ( -

Vortex for 30s; Centrifuge at 14,000 x g for 10 min at

. -

Transfer supernatant to autosampler vial.

-

-

Chromatography (HILIC Mode):

-

Column: ZIC-HILIC or Amide column (2.1 x 100 mm, 1.7

). -

Gradient: 90% B to 40% B over 10 minutes.

-

Note: 4-Hydroxyglutamate elutes slightly earlier than Glutamate due to increased polarity.

-

-

Mass Spectrometry (MRM):

-

Mode: Positive Electrospray Ionization (ESI+).

-

Transitions:

-

Glutamate:

-

4-Hydroxyglutamate:

(Loss of

-

-

-

Data Analysis:

-

Calculate ratio of analyte peak area to Internal Standard area.

-

Quantify against a 6-point calibration curve (0.1 - 100

).

-

Protocol B: Enzymatic Synthesis (Conceptual)

Objective: Generate authentic erythro-L-4-hydroxyglutamate for use as a standard.

-

Substrate: trans-4-Hydroxy-L-proline (10 mM).

-

Enzyme System: Recombinant E. coli PutA (contains both oxidase and dehydrogenase activity) or purified mitochondrial extracts containing HPOX and P5CDH.

-

Reaction Buffer: 50 mM HEPES (pH 7.5), 5 mM

, 1 mM -

Incubation: 37°C for 2 hours.

-

Purification: Anion exchange chromatography (Dowex 1x8) eluting with an acetic acid gradient. 4-Hydroxyglutamate elutes after neutral amino acids but before aspartate/glutamate depending on pH.

References

-

Metabolic Pathway & PH3: Belostotsky, R., et al. (2010). "Mutations in DHDPSL are responsible for primary hyperoxaluria type III."[4] American Journal of Human Genetics.

-

EAAT Substrate Kinetics: Shimamoto, K., et al. (1998). "Syntheses of optically pure beta-hydroxyaspartate derivatives as glutamate transporter blockers." Bioorganic & Medicinal Chemistry Letters.

-

Pre-eclampsia Biomarker: Kenny, L. C., et al. (2010). "Robust early pregnancy prediction of later preeclampsia using metabolomic biomarkers." Hypertension.

-

Enzymatic Role: Srivastava, D., et al. (2017). "Crystal structure of the proline utilization A (PutA) flavoprotein from Geobacter sulfurreducens." Biochimica et Biophysica Acta.

-

Transporter Pharmacology: Bridges, R. J., et al. (2012). "Glutamate transporters: pharmacological and structural insights." Current Opinion in Pharmacology.

Sources

Technical Guide: Natural Occurrence and Isolation of (2S)-2-Amino-4-Hydroxypentanedioate in Plant Species

This guide serves as a technical reference for the occurrence, isolation, and pharmacological potential of (2S)-2-amino-4-hydroxypentanedioate (commonly known as 4-hydroxyglutamate) in plant systems.

Chemical Identity & Stereochemical Significance

(2S)-2-amino-4-hydroxypentanedioate, or 4-hydroxy-L-glutamic acid , is a non-proteinogenic amino acid structurally analogous to L-glutamate but possessing a hydroxyl group at the

-

IUPAC Name: (2S)-2-amino-4-hydroxypentanedioic acid

-

Common Name: 4-Hydroxyglutamate

-

Stereoisomers: The compound possesses two chiral centers (C2 and C4). In plant species, the predominant naturally occurring isomer is (2S, 4S)-4-hydroxyglutamate (L-erythro-4-hydroxyglutamate), though the (2S, 4R) diastereomer (L-threo) is biologically relevant in mammalian hydroxyproline catabolism.

Structural Importance

The C4-hydroxyl group alters the electron density and conformational flexibility of the glutamate backbone. This modification is critical for its pharmacological profile, particularly its interaction with Excitatory Amino Acid Transporters (EAATs) and ionotropic glutamate receptors (iGluRs), where it often acts as a conformationally restricted analogue or competitive substrate.

Botanical Distribution

While L-glutamate is ubiquitous, the hydroxylated derivative is restricted to specific plant families. It accumulates primarily as a free amino acid or in soluble pools rather than being incorporated into ribosomal proteins.

| Plant Family | Genus/Species | Tissue Localization | Isomer Identified |

| Polemoniaceae | Phlox decussata | Leaves, Flowers | (2S, 4S) |

| Polemoniaceae | Phlox paniculata | Whole aerial parts | (2S, 4S) |

| Plantaginaceae | Linaria vulgaris (Toadflax) | Shoots, Flowers | (2S, 4S) |

| Pteridaceae | Adiantum spp. (Maidenhair ferns) | Fronds | (2S, 4S) |

| Fabaceae | Vicia faba (Broad bean) | Seedlings (Trace) | (2S, 4S) |

Ecological Function: In Phlox and Linaria, 4-hydroxyglutamate likely serves as a nitrogen storage metabolite or a defensive allelochemical. Its structural similarity to glutamate allows it to interfere with herbivore neurotransmission (specifically glutamate receptors), potentially acting as a deterrent.

Biosynthetic Pathway

The biosynthesis of 4-hydroxyglutamate in plants is inextricably linked to the catabolism of Hydroxyproline (Hyp) . Unlike animals, where Hyp is derived almost exclusively from collagen turnover, plants synthesize Hyp-rich glycoproteins (HRGPs) like extensins for cell wall structure.

Mechanism[1][2][3]

-

Proline Hydroxylation: L-Proline is hydroxylated by Prolyl 4-hydroxylase (P4H) to form trans-4-hydroxy-L-proline.

-

Oxidation: Hydroxyproline is oxidized by Hydroxyproline Dehydrogenase (HypDH) to

-pyrroline-3-hydroxy-5-carboxylate (3-OH-P5C). -

Hydrolysis/Oxidation: The pyrroline intermediate is converted to 4-hydroxyglutamate, likely via a dehydrogenase step analogous to the P5C dehydrogenase reaction in proline catabolism.

Pathway Visualization

Caption: Biosynthetic route from Proline to 4-Hydroxyglutamate via the hydroxyproline catabolic pathway.

Extraction & Isolation Protocol

Isolating (2S)-2-amino-4-hydroxypentanedioate requires separating it from the dominant pool of L-glutamate and neutral amino acids. The following protocol utilizes a dual ion-exchange system based on charge differences at varying pH levels.

Reagents Required[1][4]

-

Extraction Solvent: 70% Ethanol (v/v) or Methanol:Chloroform:Water (12:5:3).

-

Cation Exchange Resin: Dowex 50W-X8 (H+ form).

-

Anion Exchange Resin: Dowex 1-X8 (Acetate or Formate form).

-

Eluents: 2M NH₄OH, 0.5M - 2.0M Acetic Acid (gradient).

Step-by-Step Workflow

-

Homogenization:

-

Freeze fresh plant tissue (Phlox leaves) in liquid nitrogen.

-

Grind to a fine powder and homogenize in 70% Ethanol (10 mL per g tissue).

-

Incubate overnight at 4°C with agitation.

-

-

Clarification:

-

Centrifuge at 10,000 x g for 15 mins.

-

Collect supernatant. Re-extract pellet with 70% Ethanol if quantitative recovery is required.

-

Evaporate combined supernatants to dryness under vacuum (Rotovap) at <40°C.

-

Resuspend residue in minimal distilled water.

-

-

Cation Exchange (Fractionation A):

-

Load sample onto Dowex 50W-X8 (H+) column.

-

Wash: Flush with distilled water to remove sugars and organic acids (non-amino compounds).

-

Elute: Elute amino acids with 2M NH₄OH .

-

Evaporate eluate to dryness to remove ammonia.

-

-

Anion Exchange (Fractionation B - Critical Step):

-

Resuspend amino acid fraction in water (pH neutral).

-

Load onto Dowex 1-X8 (Acetate form) column.

-

Wash: Flush with water. Neutral and basic amino acids (Gly, Ala, Lys) will pass through (or elute early).

-

Elute: Apply a linear gradient of 0.5M to 2.0M Acetic Acid .

-

Separation Logic: Glutamate and Aspartate are acidic.[1] 4-Hydroxyglutamate is slightly less acidic/more polar than Glutamate due to the -OH group, causing differential elution times. Collect fractions (typically 5-10 mL).

-

-

Identification:

-

Analyze fractions via Thin Layer Chromatography (TLC) or HPLC.

-

TLC System: n-Butanol:Acetic Acid:Water (12:3:5). Visualize with Ninhydrin.

-

Isolation Diagram

Caption: Dual ion-exchange chromatography workflow for the isolation of acidic amino acids.

Pharmacological Potential & Drug Development

For drug development professionals, 4-hydroxyglutamate represents a critical scaffold for designing glutamate receptor modulators.

Transporter Selectivity (EAATs)

The (2S, 4R) and (2S, 4S) isomers display distinct profiles at Excitatory Amino Acid Transporters (EAATs).

-

Substrate Activity: 4-Hydroxyglutamate acts as a transportable substrate for EAAT1 (GLAST) and EAAT2 (GLT-1).

-

Competitive Inhibition: By competing with glutamate for uptake, it can elevate synaptic glutamate levels in controlled experimental models.

-

Utility: It serves as a probe to map the substrate binding pocket of EAATs, specifically probing the tolerance of the binding site for polarity at the C4 position.

Receptor Interaction (iGluRs)

-

NMDA Receptors: 4-Hydroxyglutamate is a weak agonist at NMDA receptors. However, synthetic analogues methylated at the 4-position (e.g., (2S, 4R)-4-methylglutamate) are potent and selective agonists (particularly for GluN2D subunits).

-

KA/AMPA Receptors: Generally low affinity, making it a useful "negative control" or specific tool when isolating transporter currents from receptor currents in electrophysiology.

Biomarker Potential

Recent metabolomic studies have identified 4-hydroxyglutamate in human serum as a predictive biomarker for pre-eclampsia . While the origin in humans is likely collagen turnover (hydroxyproline catabolism), its detection and quantification rely on the same analytical standards derived from plant isolation or synthesis.

References

-

Virtanen, I. et al. (2019).[2] Synthesis of nonracemic hydroxyglutamic acids. PMC. Link

-

Sovio, U. et al. (2019). 4-Hydroxyglutamate is a novel predictor of pre-eclampsia. International Journal of Epidemiology. Link

-

Cooper, A.J.L. et al. (2012). Comparative enzymology of (2S,4R)4-fluoroglutamine and (2S,4R)4-fluoroglutamate. Comparative Biochemistry and Physiology Part B. Link

-

Bunch, L. et al. (2009).[2] 4,4-Dimethyl- and diastereomeric 4-hydroxy-4-methyl-(2S)-glutamate analogues display distinct pharmacological profiles at ionotropic glutamate receptors and excitatory amino acid transporters.[2] ChemMedChem. Link

-

Shimamoto, K. et al. (1998). L-threo-beta-benzyloxyaspartate (TBOA) and analogues: structural requirements for inhibition of glutamate transporters. Molecular Pharmacology. Link

Sources

An In-depth Technical Guide to (2S)-2-amino-4-hydroxypentanedioate and its Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-amino-4-hydroxypentanedioate, more commonly known as 4-hydroxyglutamic acid, is a derivative of the excitatory neurotransmitter L-glutamic acid. The introduction of a hydroxyl group at the C4 position creates an additional stereocenter, giving rise to four possible stereoisomers. This structural modification has profound implications for the molecule's biological activity, making it a subject of significant interest in neuroscience, drug discovery, and diagnostics. This guide provides a comprehensive overview of the key stereoisomers of (2S)-2-amino-4-hydroxypentanedioate, with a focus on their chemical properties, synthesis, biological functions, and analytical methodologies.

The two most studied diastereomers, (2S,4S)- and (2S,4R)-4-hydroxyglutamic acid, exhibit distinct pharmacological profiles, acting on different classes of glutamate receptors. This stereospecificity makes them valuable tools for dissecting the complex signaling pathways of the glutamatergic system and for developing targeted therapeutics for a range of neurological and metabolic disorders.

Physicochemical Properties

The stereochemical configuration at the C4 position influences the physical and chemical properties of 4-hydroxyglutamic acid. A summary of the key properties for the (2S,4S) and (2S,4R) isomers is presented below.

| Property | (2S,4S)-2-amino-4-hydroxypentanedioate | (2S,4R)-2-amino-4-hydroxypentanedioate |

| Synonyms | (2S,4S)-γ-Hydroxy-L-glutamic acid, H-(2S,4S)-Glu(γ-OH)-OH | (4R)-4-Hydroxy-L-glutamic acid, L-erythro-4-Hydroxyglutamic acid |

| CAS Number | 3913-68-6[1][2] | 2485-33-8[3][4] |

| Molecular Formula | C₅H₉NO₅[1] | C₅H₉NO₅[3] |

| Molecular Weight | 163.13 g/mol [5] | 163.13 g/mol [3] |

| Appearance | White solid | White powder |

| Melting Point | Not specified | 171 °C |

| Optical Rotation | [α]D²⁴ = -13 ± 5° (c=2 in Water)[1] | [α]/D 20.5±1.5°, c = 1 in H₂O |

| Purity | ≥96%[2] | ≥98.0% (TLC) |

| Storage | 0 - 8 °C[1] | −20°C |

Synthesis of Stereoisomers

The stereoselective synthesis of 4-hydroxyglutamic acid isomers is crucial for their pharmacological evaluation. Several strategies have been developed, often starting from readily available chiral precursors.

Synthetic Strategies Overview

| Starting Material | Key Reactions | Stereochemical Outcome | Reference |

| L-Glutamic Acid | Bromination, Methanolysis, Hydrolysis | Mixture of (2S,4S) and (2S,4R) isomers, separable by lactonization | [6] |

| (2S,4R)-4-Hydroxyproline | Acetylation, Oxidation, Esterification, Mitsunobu Reaction (for inversion) | (2S,4R) and (2S,4S) isomers | [6] |

| Pyroglutamic Acid | Enolate formation, Hydroxylation with Davis oxaziridine | Stereospecific formation of (2S,4R) isomer | [6] |

Detailed Experimental Protocol: Synthesis of (2S,4S)-4-Hydroxyglutamic Acid Lactone

The following is a detailed protocol for the synthesis of the lactone of (2S,4S)-4-hydroxyglutamic acid, a key intermediate.

Step 1: Reduction of Aroylacrylic Substrate

-

Suspend aroylacrylic acid 9 (12.3 g, 55.1 mmol) in a mixture of methanol (200 mL) and water (40 mL).[7]

-

Add sodium borohydride (NaBH₄) (7.30 g, 0.193 mol) portionwise over 30 minutes at room temperature.[7]

-

Monitor the reaction progress by HPLC. After 1 hour, concentrate the reaction mixture in vacuo to obtain the crude hydroxy acid.[7]

Step 2: Lactonization

-

Suspend the crude hydroxy acid in water (120 mL) and add concentrated hydrochloric acid (36%, 60 mL).[7]

-

Stir the reaction mixture at room temperature for 4 hours.[7]

-

Collect the resulting insoluble white precipitate by filtration and wash with 1 M HCl (15 mL) and diethyl ether (2 x 30 mL) to yield the desired lactone.[7]

Caption: Workflow for the synthesis of (2S,4S)-4-hydroxyglutamic acid lactone.

Biological Activity and Mechanism of Action

The stereochemistry at the C4 position dictates the interaction of 4-hydroxyglutamic acid isomers with glutamate receptors, leading to distinct pharmacological effects.

(2S,4R)-4-Hydroxyglutamic Acid: An NMDA Receptor Agonist

The (2S,4R) isomer shows a significant preference for the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors. NMDA receptors are ligand-gated ion channels that play a crucial role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in various neurological disorders, including Alzheimer's disease and epilepsy.[8] The pharmacology of NMDA receptors is complex, with multiple binding sites that modulate channel function.[9][10][11][12]

(2S,4S)-4-Hydroxyglutamic Acid: A Metabotropic Glutamate Receptor Agonist

In contrast, the (2S,4S) isomer acts as an agonist at metabotropic glutamate receptors (mGluRs), specifically showing potency at mGlu1a and mGlu8a receptors similar to that of L-glutamic acid. mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. Their involvement in a wide range of physiological and pathological processes makes them attractive targets for drug development.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (2S,4S)-gamma-Hydroxyglutamic acid | CAS 3913-68-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. (2S,4R)-4-Hydroxy-L-glutamic Acid | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Hydroxy-L-glutamic acid | C5H9NO5 | CID 439902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of nonracemic hydroxyglutamic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Total Synthesis of Hemerocallisamine I Paved by Gram-Scale Synthesis of (2S,4S)-4-Hydroxyglutamic Acid Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pharmacological modulation of NMDA receptor activity and the advent of negative and positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Configuration of 4-Hydroxyglutamate Derivatives: A Technical Guide

The following technical guide details the stereochemical configuration, synthesis, and analysis of 4-hydroxyglutamate derivatives.

Part 1: The Stereochemical Matrix

The biological efficacy of 4-hydroxyglutamate (4-OH-Glu) is strictly governed by its stereochemistry. Unlike simple amino acids, the introduction of a hydroxyl group at the

Understanding the nomenclature is the first critical step to avoiding "stereochemical drift" in library synthesis.

The Isomer Quadrant

The four stereoisomers are defined by the absolute configuration at C2 (

| Common Name | Absolute Config. | Fischer Projection Relationship | Geometric Relationship (Backbone) |

| L- erythro -4-OH-Glu | (2S, 4R) | Amino & Hydroxyl on Same Side | Syn / Eclipsed-like |

| L- threo -4-OH-Glu | (2S, 4S) | Amino & Hydroxyl on Opposite Side | Anti / Zig-zag |

| D- erythro -4-OH-Glu | (2R, 4S) | Amino & Hydroxyl on Same Side | Syn / Eclipsed-like |

| D- threo -4-OH-Glu | (2R, 4R) | Amino & Hydroxyl on Opposite Side | Anti / Zig-zag |

Critical Note: The terms erythro and threo are derived from carbohydrate nomenclature. For 4-hydroxyglutamate, the (2S, 4R) isomer (L-erythro) is chemically correlated to trans-4-hydroxy-L-proline , a ubiquitous natural product.

Visualization of Stereochemical Relationships

Figure 1: Stereochemical hierarchy of 4-hydroxyglutamate isomers. The L-series is the primary focus for EAAT transporter modulation.

Part 2: Stereoselective Synthesis Protocols

To access these isomers with high enantiopurity (>99% ee), reliance on thermodynamic control is insufficient. The most robust "Self-Validating" method utilizes the Chiral Pool strategy, starting from commercially available 4-hydroxyproline isomers.

The Hydroxyproline Ring-Opening Protocol (HROP)

This method is superior to enzymatic resolution because the stereochemistry is fixed before the linear chain is formed, preventing racemization at C2.

Target: (2S, 4R)-4-Hydroxyglutamate (L-erythro) Starting Material: trans-4-Hydroxy-L-proline (Natural)

Step-by-Step Methodology:

-

N-Protection & Esterification:

-

React trans-4-hydroxy-L-proline with

(1.1 equiv) and -

Why: Protects the amine from oxidation and prevents polymerization.

-

Form the methyl ester using

or

-

-

Ruthenium-Catalyzed Oxidation (The Key Step):

-

Reagents:

(cat), -

Mechanism: Oxidative cleavage of the pyrrolidine ring C5-N bond is difficult. Instead, oxidize C5 to the lactam (pyroglutamate) first.

-

Correction: Actually, the standard route involves ring opening via Ruthenium oxidation of the C5 position to the lactam (pyroglutamate), followed by hydrolysis.

-

Protocol: Treat Boc-Hyp-OMe with

. This yields the N-Boc-4-hydroxy-pyroglutamate intermediate.

-

-

Lactam Hydrolysis:

-

Reagents:

(1.0 M) in -

Condition: Mild hydrolysis opens the pyroglutamate ring to the linear glutamate.

-

Control: Monitor by TLC. The lactam spot (

) disappears; the polar acid stays at baseline.

-

-

Deprotection:

-

Reagents:

(1:1) or -

Yield: Quantitative conversion to (2S, 4R)-4-hydroxyglutamate hydrochloride.

-

Accessing the Threo Isomer (2S, 4S)

To generate the (2S, 4S) isomer, an inversion of configuration at C4 is required before ring opening.

-

Inversion Protocol: Mitsunobu reaction on N-Boc-trans-4-hydroxy-L-proline methyl ester.

-

Reagents:

, DIAD, -

Result: Inversion to cis-4-hydroxy-L-proline derivative.

-

Follow-up: Proceed with the HROP (Step 2 above).

Part 3: Diagnostic Profiling (Analysis)

Validating the stereochemistry of flexible linear molecules like glutamate is difficult due to bond rotation averaging NMR signals. The most trustworthy method involves Lactonization Analysis .

The Lactonization Test

Convert the linear 4-hydroxyglutamate back to the cyclic pyroglutamate (lactone/lactam) form. The rigid 5-membered ring allows definitive NOE (Nuclear Overhauser Effect) analysis.

| Feature | Erythro Derived Lactone | Threo Derived Lactone |

| Geometry | cis-4-hydroxy-pyroglutamate | trans-4-hydroxy-pyroglutamate |

| H4-H5 Coupling ( | Typically Larger (5–7 Hz) | Typically Smaller (1–4 Hz) |

| NOE Signal | Strong NOE between H4 and H5 | Weak/No NOE between H4 and H5 |

| Stability | Forms readily (less strained) | Forms readily |

Protocol:

-

Dissolve 5 mg of the synthesized 4-OH-Glu in

. -

Add catalytic

. Heat to -

Acquire 1D

NMR and 1D NOESY irradiating the H5 (

NMR Data Reference (Linear Form)

If analysis must be done on the linear form (in

-

(2S, 4R) Erythro:

(dd, H4), -

(2S, 4S) Threo: Distinct shifts in the diastereotopic H3 protons.

Part 4: Biological Implications (EAAT Modulation)

The stereochemistry of 4-hydroxyglutamate dictates its pharmacology against Excitatory Amino Acid Transporters (EAATs), specifically EAAT2 (GLT-1), the primary transporter responsible for clearing synaptic glutamate.

Structure-Activity Relationship (SAR)[1]

-

(2S, 4R) "Erythro" Configuration:

-

Activity: Acts as a competitive blocker or slow-transport substrate for EAAT2.

-

Mechanism: The 4-hydroxyl group in the R-configuration mimics the steric bulk of inhibitors like TBOA but allows partial substrate translocation.

-

Analogue: Corresponds to SYM2081 ((2S, 4R)-4-methylglutamate), a potent EAAT2 inhibitor.[1]

-

-

(2S, 4S) "Threo" Configuration:

-

Activity: Generally acts as a substrate .

-

Mechanism: The transporter pocket tolerates the S-hydroxyl group, treating it similarly to native L-glutamate.

-

Figure 2: Functional divergence of 4-hydroxyglutamate stereoisomers at the EAAT2 transporter interface.

References

-

Synthesis of nonracemic hydroxyglutamic acids. Beilstein J. Org. Chem. (2019). Detailed protocols on chemo-enzymatic and chiral pool synthesis.

-

Activity of the enantiomers of erythro-3-hydroxyaspartate at glutamate transporters. J. Neurochem. (2016). Establishes the "erythro-inhibitor" paradigm for hydroxy-amino acids.

-

Binding and transport of -4-methylglutamate. Glia (2004).[2] Defines the pharmacological profile of the 4-substituted erythro configuration.

-

Determination of erythro and threo configurations by NMR. ResearchGate (2025). General principles of J-coupling analysis for acyclic diastereomers.

-

4-Hydroxyglutamate is a novel predictor of pre-eclampsia. Int. J. Epidemiol.[3] (2020). Identifies the biological relevance of 4-OH-Glu in human physiology.

Sources

- 1. Glutamate (excitatory amino acid) transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding and transport of [3H](2S,4R)- 4-methylglutamate, a new ligand for glutamate transporters, demonstrate labeling of EAAT1 in cultured murine astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyglutamate is a novel predictor of pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of (2S)-2-amino-4-hydroxypentanedioate with Glutamate Receptors

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of (2S)-2-amino-4-hydroxypentanedioate in Glutamatergic Neurotransmission

(2S)-2-amino-4-hydroxypentanedioate, a stereoisomer of 4-hydroxyglutamate, represents a class of molecules with significant potential to modulate the glutamatergic system. As derivatives of the primary excitatory neurotransmitter, L-glutamate, these compounds offer a unique scaffold for probing the intricate pharmacology of glutamate receptors. The stereochemistry at the 2nd and 4th carbon positions is paramount, dictating the molecule's affinity and efficacy at the various glutamate receptor subtypes, including the ionotropic NMDA, AMPA, and kainate receptors, as well as the metabotropic glutamate receptors (mGluRs).

While comprehensive pharmacological data for (2S)-2-amino-4-hydroxypentanedioate is not extensively available in the public domain, this guide provides a technical framework for its characterization. We will delve into the established methodologies for assessing the interaction of novel ligands with glutamate receptors, drawing upon data from closely related analogs to illustrate the expected outcomes and their interpretations. This document serves as a roadmap for researchers embarking on the investigation of (2S)-2-amino-4-hydroxypentanedioate or similar glutamate derivatives, from synthesis and stereochemical considerations to detailed in vitro characterization and the elucidation of downstream signaling consequences.

I. Stereoselective Synthesis: The Foundation of Pharmacological Specificity

The biological activity of 4-hydroxyglutamate is intrinsically linked to its stereochemistry. The synthesis of stereochemically pure isomers is therefore a critical first step in any pharmacological investigation. Several strategies have been developed for the synthesis of nonracemic hydroxyglutamic acids, often starting from chiral precursors.[1]

A common approach involves the use of (2S,4R)-4-hydroxyproline, a naturally occurring amino acid, which can be chemically modified to yield the desired 4-hydroxyglutamate stereoisomers.[1] This process typically involves oxidation and ring-opening of the proline ring. Alternatively, stereoselective hydroxylation of pyroglutamic acid derivatives can be employed to introduce the hydroxyl group with a specific stereochemistry.[2] The separation of diastereomers can be achieved through chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC), allowing for the isolation of individual stereoisomers for subsequent pharmacological evaluation.[3]

II. Interrogation of Ionotropic Glutamate Receptors: Affinity and Functional Consequences

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission.[4] The interaction of (2S)-2-amino-4-hydroxypentanedioate with NMDA, AMPA, and kainate receptors can be dissected using a combination of radioligand binding assays and electrophysiological techniques.

A. Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[5] These assays measure the displacement of a radiolabeled ligand with known high affinity and specificity by the unlabeled test compound. The resulting data allows for the calculation of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), providing a quantitative measure of the compound's binding affinity.

Table 1: Illustrative Binding Affinities of a Related Compound, (2S,4R)-4-methylglutamate, at Ionotropic Glutamate Receptors

| Receptor Subtype | Radioligand | Test Compound | IC50 (nM) | Reference |

| Kainate (wild-type) | [3H]Kainic Acid | (2S,4R)-4-methylglutamate | ~32 | [6][7] |

| Kainate (recombinant GluK2/GluR6) | [3H]Kainic Acid | (2S,4R)-4-methylglutamate | ~19 | [6][7] |

| AMPA (wild-type) | [3H]AMPA | (2S,4R)-4-methylglutamate | >10,000 | [6][7] |

| NMDA (wild-type) | [3H]CGP 39653 | (2S,4R)-4-methylglutamate | >10,000 | [6][7] |

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex or hippocampus) or cultured cells expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]kainic acid for kainate receptors), and varying concentrations of the unlabeled test compound ((2S)-2-amino-4-hydroxypentanedioate).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

B. Electrophysiology: Assessing Functional Activity

Whole-cell patch-clamp electrophysiology is a powerful technique to measure the functional consequences of ligand binding to ionotropic receptors.[8] This method allows for the recording of ion currents flowing through the receptor channels in response to agonist application, providing information on the efficacy (ability to activate the receptor) and potency (concentration required for activation) of the compound.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation: Use cultured neurons or acutely isolated brain slices containing the neurons of interest.

-

Recording Setup: Place the cell preparation in a recording chamber on an inverted microscope and perfuse with an artificial cerebrospinal fluid (aCSF).

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ and fill with an intracellular solution that mimics the ionic composition of the cytoplasm.

-

Seal Formation: Under visual guidance, carefully approach a neuron with the micropipette and apply gentle suction to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Data Acquisition: Clamp the cell membrane at a specific holding potential (e.g., -60 mV) and record the currents elicited by the application of glutamate or the test compound.

-

Data Analysis: Construct dose-response curves by plotting the current amplitude against the agonist concentration to determine the EC50 (half-maximal effective concentration) and the maximal response.

Diagram: Experimental Workflow for Electrophysiological Characterization

Caption: Workflow for whole-cell patch-clamp electrophysiology.

C. Expected Interactions and Signaling Consequences

-

NMDA Receptors: Activation of NMDA receptors requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[9] Partial agonists at either site can modulate receptor activity, which could be neuroprotective by preventing excessive calcium influx and excitotoxicity.[5][10] (2S)-2-amino-4-hydroxypentanedioate may act as a partial agonist at the glutamate binding site, leading to a submaximal channel opening and a more controlled calcium influx.

Diagram: NMDA Receptor Signaling Cascade

Caption: NMDA receptor activation and downstream signaling.

-

AMPA Receptors: AMPA receptors mediate the fast component of excitatory postsynaptic potentials. The interaction of (2S)-2-amino-4-hydroxypentanedioate with AMPA receptors would likely be as a competitive antagonist or a weak partial agonist, given the structural similarity to glutamate. Its effect would be a reduction in the fast excitatory current.

-

Kainate Receptors: Kainate receptors have both ionotropic and metabotropic functions.[11][12] They are involved in modulating neurotransmitter release and synaptic plasticity.[10] Based on the high affinity of the related compound (2S,4R)-4-methylglutamate for kainate receptors, it is plausible that (2S,4R)-2-amino-4-hydroxypentanedioate could exhibit selectivity for this receptor class.[6][7] Activation of presynaptic kainate receptors can lead to a G-protein dependent inhibition of glutamate release.[12]

Diagram: Kainate Receptor-Mediated Presynaptic Inhibition

Caption: Presynaptic inhibition via kainate receptor activation.

III. Exploring the Modulatory Roles at Metabotropic Glutamate Receptors

Metabotropic glutamate receptors are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways.[2][13] They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction mechanisms.[14]

A. Functional Assays for mGluR Activity

The functional activity of (2S)-2-amino-4-hydroxypentanedioate at mGluRs can be assessed using various in vitro assays that measure the downstream consequences of G-protein activation.

-

Group I (mGlu1, mGlu5): These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization.[2] Functional assays for Group I mGluRs typically measure changes in intracellular calcium levels using fluorescent indicators.

-

Group II (mGlu2, mGlu3) and Group III (mGlu4, mGlu6, mGlu7, mGlu8): These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2] Functional assays for these receptors often involve measuring changes in cAMP levels using techniques like FRET-based biosensors or immunoassays.

Experimental Protocol: G-protein Activation Assay ([35S]GTPγS Binding)

-

Membrane Preparation: Prepare cell membranes expressing the mGluR subtype of interest.

-

Assay Setup: In a microplate, combine the membranes, varying concentrations of the test compound, and [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Incubation: Incubate the mixture to allow for agonist-induced G-protein activation and the binding of [35S]GTPγS.

-

Separation: Separate the membrane-bound [35S]GTPγS from the unbound radiolabel by rapid filtration.

-

Quantification: Measure the radioactivity on the filters.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

B. Potential Signaling Pathways Modulated

The stereochemistry of 4-substituted glutamate analogs can confer selectivity for specific mGluR subtypes. For instance, some analogs show selective agonist activity at mGluR2, a Group II receptor.[5] Activation of presynaptic Group II mGluRs typically leads to the inhibition of neurotransmitter release.

Diagram: Group II Metabotropic Glutamate Receptor Signaling

Caption: Signaling cascade of Group II metabotropic glutamate receptors.

IV. Conclusion: A Path Forward for Characterizing Novel Glutamate Receptor Ligands

This technical guide has outlined the essential experimental framework for the comprehensive characterization of (2S)-2-amino-4-hydroxypentanedioate's interaction with glutamate receptors. While specific pharmacological data for this compound remains to be fully elucidated in the public domain, the methodologies detailed herein provide a robust and validated approach for any researcher or drug development professional venturing into this area.

The journey from stereoselective synthesis to in-depth functional analysis is a multi-faceted one, requiring a combination of synthetic chemistry, molecular pharmacology, and electrophysiology. By systematically applying these techniques, the binding affinities, functional potencies, and downstream signaling effects of (2S)-2-amino-4-hydroxypentanedioate and its stereoisomers can be determined. This knowledge will be instrumental in understanding its potential as a pharmacological tool to dissect the complexities of the glutamatergic system and as a lead compound for the development of novel therapeutics for neurological and psychiatric disorders. The principles and protocols described serve as a self-validating system, ensuring that the data generated is both accurate and reproducible, thereby upholding the highest standards of scientific integrity.

V. References

-

Frerking, M., & Nicoll, R. A. (2000). Synaptic kainate receptors. Current opinion in neurobiology, 10(3), 342-351.

-

Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual review of pharmacology and toxicology, 50, 295-322. Available from: [Link]

-

Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383-400.

-

Kew, J. N., & Kemp, J. A. (2005). Ionotropic and metabotropic glutamate receptor structure and pharmacology. Psychopharmacology, 179(1), 4-29.

-

Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496. Available from: [Link]

-

Jane, D. E., Tse, H. W., Skifter, D. A., Christie, J. M., & Monaghan, D. T. (2009). Glutamate receptor ion channels: a practical guide to their pharmacology. British journal of pharmacology, 157(8), 1325-1348.

-

Zhang, W., Ding, N., & Li, Y. (2011). An improved synthesis of (2S, 4S)-and (2S, 4R)-2-amino-4-methyldecanoic acids: assignment of the stereochemistry of culicinins. Journal of peptide science, 17(8), 576-580. Available from: [Link]

-

PubChem. (n.d.). (2S,4R)-4-hydroxy-4-methylglutamate. Retrieved from [Link]

-

Gawroński, J., & Kaźmierczak, F. (2004). Synthesis of nonracemic hydroxyglutamic acids. Arkivoc, 2004(5), 1-32. Available from: [Link]

-

Rodríguez-Moreno, A., & Lerma, J. (1998). Kainate receptor-mediated presynaptic inhibition of GABAergic transmission in the hippocampus. Neuron, 20(6), 1211-1218.

-

Frerking, M., Malenka, R. C., & Nicoll, R. A. (1998). Synaptic activation of kainate receptors on hippocampal interneurons. Nature neuroscience, 1(6), 479-486.

-

Matute, C., & Paternain, A. V. (2003). Therapeutic potential of kainate receptors. Expert opinion on therapeutic targets, 7(3), 329-338. Available from: [Link]

-

Wang, C., Wu, H., Katritch, V., Han, G. W., Huang, X. P., Vardy, E., ... & Stevens, R. C. (2014). Structure of the human M2 muscarinic acetylcholine receptor bound to an antagonist. Nature, 506(7486), 101-105.

-

Zhou, L. M., Gu, Z. Q., Costa, A. M., Yamada, K. A., Mansson, P. E., Giordano, T., ... & Jones, K. A. (1997). (2S, 4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors. The Journal of pharmacology and experimental therapeutics, 280(1), 422-427. Available from: [Link]

-

Kammermeier, P. J. (2006). Specificity of metabotropic glutamate receptor 2 coupling to G proteins. Molecular pharmacology, 69(4), 1236-1243.

-

Mulle, C., Sailer, A., Pérez-Otaño, I., Dickinson-Anson, H., Castillo, P. E., Bureau, I., ... & Heinemann, S. F. (1998). Altered synaptic physiology and reduced susceptibility to kainate-induced seizures in GluR6-deficient mice. Nature, 392(6676), 601-605.

-

G protein-coupled receptor. (2024, January 29). In Wikipedia. Retrieved from [Link]

-

Jaskolski, F., Goudet, C., Parmentier, M. L., Pin, J. P., & Rondard, P. (2007). The allosteric modulation of the metabotropic glutamate receptor 2 reduces the conformational flexibility of the venus flytrap domain. Journal of Biological Chemistry, 282(39), 28987-28996.

-

Monaghan, D. T., & Jane, D. E. (2009). Pharmacology of NMDA receptors. In Biology of the NMDA receptor. CRC Press/Taylor & Francis.

-

Jones, K. A., Skolnick, P., & Zhou, L. M. (1997). (2S, 4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors. The Journal of pharmacology and experimental therapeutics, 280(1), 422-427. Available from: [Link]

-

Wang, X., Piserchio, A., & Mierke, D. F. (2023). Steering G protein activation by mGlu heterodimer. Signal Transduction and Targeted Therapy, 8(1), 1-3. Available from: [Link]

-

Armstrong, N., & Gouaux, E. (2000). Mechanisms for activation and antagonism of an AMPA-sensitive glutamate receptor: crystal structures of the GluR2 ligand binding core. Neuron, 28(1), 165-181.

-

Yin, S., Noetzel, M. J., Johnson, K. A., Zamorano, R., Jalan-Sakrikar, N., Gregory, K. J., ... & Conn, P. J. (2014). Functional and pharmacological characteristics of metabotropic glutamate receptors 2/4 heterodimers. Molecular pharmacology, 86(4), 361-372. Available from: [Link]

-

Zorumski, C. F., & Mennerick, S. (2017). Diversity of AMPA receptor ligands: chemotypes, binding modes, mechanisms of action, and therapeutic effects. ACS chemical neuroscience, 8(3), 444-457. Available from: [Link]

-

Hsieh, C. H., Wang, C. H., Chen, C. L., & Hsin, L. W. (2013). Synthesis and analysis of 4-(3-fluoropropyl)-glutamic acid stereoisomers to determine the stereochemical purity of (4S)-4-(3-[18F] fluoropropyl)-L-glutamic acid. PloS one, 8(11), e79946. Available from: [Link]

Sources

- 1. Functional Characterization of Glutamate Receptor Ion Channels - Creative Bioarray [ionschannel.com]

- 2. Synthesis of nonracemic hydroxyglutamic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional and Pharmacological Characteristics of Metabotropic Glutamate Receptors 2/4 Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ionotropic glutamate receptors in GtoPdb v.2023.1 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

- 5. New 4-Functionalized Glutamate Analogues Are Selective Agonists at Metabotropic Glutamate Receptor Subtype 2 or Selective Agonists at Metabotropic Glutamate Receptor Group III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. (2S,4R)-4-methylglutamic acid (SYM 2081): a selective, high-affinity ligand for kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrophysiological characterization of non-NMDA glutamate receptors on cultured intermediate lobe cells of the rat pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective syntheses of 4-hydroxy 4-substituted glutamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4,4-Dimethyl- and diastereomeric 4-hydroxy-4-methyl- (2S)-glutamate analogues display distinct pharmacological profiles at ionotropic glutamate receptors and excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Activation of Metabotropic Glutamate Receptors Protects Nerve Cells from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interdomain Interactions in AMPA and Kainate Receptors Regulate Affinity for Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of (2S)-2-Amino-4-Hydroxypentanedioate in Aqueous Buffers

[1]

Executive Summary

((2S)-2-amino-4-hydroxypentanedioate) exhibits a pH-dependent U-shaped solubility profile characteristic of acidic amino acids.[1] Its solubility is lowest at its isoelectric point (pI ≈ 2.9 – 3.1 ), where the zwitterionic species predominates and net charge is zero.[1]

-

Maximum Solubility: Observed at pH < 2.0 (cationic state) and pH > 5.0 (anionic/dianionic states).[1]

-

Minimum Solubility: Observed at pH 2.8 – 3.2 .[1]

-

Critical Stability Warning: Prolonged exposure to acidic pH (< 2.[1]0) or high temperatures may induce lactonization , converting the compound into 4-hydroxypyroglutamic acid.[1]

Physicochemical Basis of Solubility

To accurately predict and manipulate the solubility of this compound, one must understand its ionization states. The presence of the electron-withdrawing hydroxyl group at the C4 position lowers the pKa of the γ-carboxyl group relative to unsubstituted glutamic acid.

Ionization Constants (Estimated)

| Functional Group | pKa Value | Structural Impact |

| 2.10 – 2.20 | Protonated below pH 2.[1]1. | |

| 3.60 – 3.80* | Side chain deprotonation; lower than Glu (4.25) due to 4-OH inductive effect.[1] | |

| 9.20 – 9.40 | Protonated (charged) up to basic pH. |

-

Isoelectric Point (pI): Calculated as

.[1]

Species Equilibrium Diagram

The following diagram illustrates the transition between protonation states as pH increases. Solubility is maximized when the molecule carries a net non-zero charge (Species A, C, and D).[1]

Figure 1: Protonation state transitions of (2S)-2-amino-4-hydroxypentanedioate across the pH scale.

Experimental Protocol: Miniaturized Saturation Shake-Flask

Buffer Preparation (50 mM)

To ensure data integrity, use buffers with minimal metal ion contamination and non-interfering counter-ions.[1]

| Target pH | Buffer System | Preparation Notes |

| 1.2 | HCl / KCl | Adjust 50 mM KCl with HCl.[1] Warning: Transient stability. |

| 3.0 | Glycine-HCl | 50 mM Glycine, adjust with HCl.[1] Ideal for pI determination. |

| 5.0 | Acetate | 50 mM Sodium Acetate, adjust with Acetic Acid.[1] |

| 7.4 | Phosphate (PBS) | 50 mM NaH₂PO₄ / Na₂HPO₄. Physiological relevance. |

| 9.0 | Borate or Glycine-NaOH | Avoid amine buffers (Tris) if using derivatization detection.[1] |

Step-by-Step Workflow

This protocol is self-validating: the presence of undissolved solid at the end of the equilibrium period confirms saturation.

-

Pre-Weighing: Weigh 5.0 mg of (2S)-2-amino-4-hydroxypentanedioate into 1.5 mL microcentrifuge tubes (one per pH point).

-

Solvent Addition: Add 100 µL of the respective buffer to each tube.

-

Checkpoint: If the solid dissolves immediately, add more solid until a visible suspension remains.

-

-

Equilibration: Agitate at 25°C for 24 hours using a thermomixer (1000 rpm).

-

Why 24h? Ensures thermodynamic equilibrium is reached, overcoming slow dissolution kinetics of the zwitterionic crystal lattice.

-

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved material.

-

Filtration (Optional but Recommended): Filter supernatant through a 0.22 µm PVDF membrane to remove micro-particulates.

-

Quantification: Analyze the supernatant via HPLC-UV (using pre-column derivatization with OPA or FMOC) or LC-MS/MS (HILIC mode).

Workflow Visualization

Figure 2: Decision tree for the Miniaturized Saturation Shake-Flask protocol.

Theoretical Solubility Data

Based on the physicochemical properties of hydroxy-substituted glutamic acid analogs, the following solubility profile is expected at 25°C.

| pH | Species Dominance | Solubility Prediction | Notes |

| 1.2 | Cation (+) | > 100 mg/mL | Highly soluble; acid-catalyzed lactonization risk.[1] |

| 3.0 | Zwitterion (±) | ~ 10 - 20 mg/mL | Minimum Solubility (pI). Crystal lattice energy is highest here.[1] |

| 5.0 | Mono-anion (-) | > 80 mg/mL | Side chain deprotonated; solubility increases rapidly.[1] |

| 7.4 | Mono/Di-anion (-/2-) | > 150 mg/mL | Physiological pH; highly soluble.[1] |

| 9.0 | Dianion (2-) | > 200 mg/mL | Fully ionized; maximum solubility.[1] |

Note: Actual values may vary based on the specific crystal polymorph of the starting material. The trends (relative solubility) will remain consistent.

Critical Application Notes

Stability & Lactonization

Unlike standard Glutamic acid, 4-hydroxyglutamic acid possesses a hydroxyl group at the

-

Recommendation: Prepare acidic stock solutions immediately before use and keep on ice. Do not store acidic solutions long-term.

Buffer Incompatibility

-

Borate Buffers: Avoid borate at basic pH.[1] Borate forms complexes with cis-diols or

-hydroxy acids, which can artificially alter solubility and retention times in chromatography.[1] -

Amine Buffers (Tris/Glycine): If using OPA (o-phthalaldehyde) derivatization for detection, amine-based buffers will react with the reagent, causing high background noise.[1] Use Phosphate or Carbonate buffers instead.

Storage of Stock Solutions

For maximum stability, dissolve the compound in neutral buffer (pH 7.0 - 7.5) or water adjusted with 1 equivalent of NaOH.[1] Store aliquots at -20°C . Avoid repeated freeze-thaw cycles to prevent precipitation or degradation.[1]

References

-

PubChem. (2S)-2-amino-4-hydroxypentanedioate | C5H9NO5.[1][2][3] National Library of Medicine. Available at: [Link][1]

-

Hunt, I. Chapter 27: Amino Acids, Peptides and Proteins - pKa and pI values. University of Calgary, Department of Chemistry.[1] Available at: [Link][1]

-

Fleck, M. & Petrosyan, A. Solubility of Amino Acids. In: Salt-Water Solubility in Systems of Amino Acids. Springer, 2014.[1] (Contextual grounding for amino acid solubility profiles).

- Hampson, D.R., et al.Characterization of the solubility and stability of glutamate analogs. Journal of Neurochemistry.

Sources

- 1. (2S)-4-amino-4-oxo-2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]butanoic acid | C28H46N2O7 | CID 163141158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. erythro-4-hydroxy-L-glutamate(1-) | C5H8NO5- | CID 6971086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-L-glutamic acid | C5H9NO5 | CID 439902 - PubChem [pubchem.ncbi.nlm.nih.gov]

toxicity and safety data for (2S)-2-amino-4-hydroxypentanedioate

An In-Depth Technical Guide to the Toxicity and Safety Assessment of (2S)-2-amino-4-hydroxypentanedioate

Executive Summary

(2S)-2-amino-4-hydroxypentanedioate, also known as 4-hydroxy-L-glutamic acid, is a non-proteinogenic amino acid and a structural analogue of the key excitatory neurotransmitter, L-glutamic acid.[1][2] While its potential applications in research and development are emerging, a comprehensive, publicly available dossier on its toxicity and safety profile is notably absent. This guide is designed for researchers, toxicologists, and drug development professionals to bridge this critical information gap.

Given the scarcity of direct data, this document employs a scientifically rigorous two-pronged approach. First, it provides a detailed review of the extensive safety and toxicity data available for the parent compound, L-glutamic acid, with a focus on the well-established mechanism of excitotoxicity.[3][4] Second, it outlines a comprehensive, multi-tiered framework for the preclinical safety and toxicity evaluation of (2S)-2-amino-4-hydroxypentanedioate itself. This framework is grounded in established international regulatory guidelines and explains the causal logic behind experimental designs. By synthesizing known information on a close structural analogue with a detailed roadmap for future investigation, this guide serves as an essential resource for any research or development program involving (2S)-2-amino-4-hydroxypentanedioate.

Introduction and Physicochemical Profile

(2S)-2-amino-4-hydroxypentanedioate is an amino dicarboxylic acid, differing from L-glutamic acid by the presence of a hydroxyl group at the fourth carbon position.[1] This structural modification can significantly alter its biological activity, metabolic fate, and toxicological profile compared to its parent compound. A foundational understanding begins with its basic physicochemical properties.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-4-hydroxypentanedioic acid | [1] |

| Molecular Formula | C₅H₉NO₅ | [1] |

| Molecular Weight | 163.13 g/mol | [1] |

| Synonyms | 4-Hydroxy-L-glutamic acid, L-erythro-4-hydroxy-glutamate | [1] |

| Parent Compound | L-Glutamic Acid | [2][5] |

Bridging the Data Gap: The Toxicity Profile of L-Glutamic Acid

In the absence of specific data for its 4-hydroxy derivative, the toxicological profile of L-glutamic acid provides the most relevant starting point for safety assessment. L-glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), but at high concentrations, it can become a potent neurotoxin.[3][4]

The Core Mechanism: Excitotoxicity

The primary mechanism of glutamate-induced neurotoxicity is "excitotoxicity," a process of neuronal damage and death resulting from excessive stimulation of ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][6]

The causal chain of events is as follows:

-

Receptor Over-Activation: Pathologically high concentrations of glutamate in the synaptic cleft lead to prolonged activation of NMDA and AMPA receptors.

-

Ionic Imbalance: This triggers a massive influx of extracellular Ca²⁺ into the neuron, disrupting cellular calcium homeostasis.[6]

-

Downstream Pathological Cascades: The calcium overload activates a host of neurotoxic enzymatic pathways, including proteases, phospholipases, and endonucleases. It also induces mitochondrial dysfunction, leading to energy failure and the generation of reactive oxygen species (ROS).

-

Neuronal Death: The culmination of these processes is delayed neuronal death, characteristic of excitotoxic insults seen in conditions like stroke and trauma.[7]

Non-Clinical and Human Safety of L-Glutamate

Conventional toxicity studies on L-glutamic acid (often as monosodium glutamate, MSG) have generally not shown specific toxic or carcinogenic effects when administered in the diet.[8] The neurotoxic potential observed in animal models is critically dependent on the route of administration.[4]

-

Parenteral vs. Oral Administration: Central nervous system lesions have been produced in neonatal animals after parenteral (e.g., subcutaneous) injection or very high gavage doses of MSG.[8] The neonatal mouse is particularly sensitive.[8] However, these effects are not observed with dietary administration, even at very high levels, because intestinal and hepatic metabolism prevents significant elevations in systemic circulation except at extreme doses.[4][8]

-

Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) allocated an "acceptable daily intake (ADI) not specified" for glutamic acid and its salts, indicating a very low level of concern from dietary intake.[8] More recently, the European Food Safety Authority (EFSA) re-evaluated glutamates and established a group ADI of 30 mg/kg body weight per day, a more conservative level based on the highest dose at which no adverse effects were observed in animal toxicity studies.[9]

A Proposed Framework for the Safety Assessment of (2S)-2-amino-4-hydroxypentanedioate

Any research or development program for a novel compound like (2S)-2-amino-4-hydroxypentanedioate requires a bespoke, comprehensive safety evaluation. The following framework, based on international guidelines, outlines the necessary studies.

Pharmacokinetics and Metabolism (ADME)

Understanding the ADME profile is the first critical step. The goal is to determine how the body processes the compound, which informs dose selection for subsequent toxicity studies and predicts potential for accumulation or metabolic activation into reactive species.

Experimental Protocol: Rodent ADME Study

-

Compound Radiolabeling: Synthesize ¹⁴C-labeled (2S)-2-amino-4-hydroxypentanedioate to enable quantitative tracking.

-

Dosing: Administer a single dose to male and female rats via both the intended clinical route (e.g., oral) and intravenously (IV) to determine absolute bioavailability.

-

Sample Collection: Collect blood, urine, and feces at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours).

-

Analysis:

-

Quantify total radioactivity in all matrices to determine routes and rates of excretion.

-

Use LC-MS/MS to analyze plasma and excreta to identify the parent compound and major metabolites.

-

Conduct a quantitative whole-body autoradiography (QWBA) study at the time of maximum plasma concentration (Tmax) and a later time point to assess tissue distribution and identify potential target organs.

-

-

Causality: The IV arm is essential; it provides a baseline for 100% bioavailability, allowing the oral bioavailability to be calculated accurately. Comparing metabolite profiles between IV and oral routes helps distinguish between pre-systemic (gut/liver first-pass) and systemic metabolism.

Genotoxicity Assessment

Genotoxicity testing is performed to assess the potential of a compound to cause damage to DNA or chromosomes, a key indicator of carcinogenic potential. A standard battery of tests is required by regulatory agencies.[10]

Sources

- 1. 4-Hydroxy-L-glutamic acid | C5H9NO5 | CID 439902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 4-Hydroxy-L-glutamic acid (FDB022938) - FooDB [foodb.ca]

- 3. Chronic Glutamate Toxicity in Neurodegenerative Diseases—What is the Evidence? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. 4-hydroxy-L-glutamate(1-) | C5H8NO5- | CID 5460800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. REVIEW ARTICLE The role of excitotoxicity in neurodegeneration [termedia.pl]

- 7. Excitatory Amino Acid Neurotoxicity - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The safety evaluation of monosodium glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EFSA reviews safety of glutamates added to food | EFSA [efsa.europa.eu]

- 10. Considerations for the genotoxicity assessment of middle size peptide drugs containing non-canonical amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Preparation of (2S)-2-Amino-4-Hydroxypentanedioate

Executive Summary

(2S)-2-amino-4-hydroxypentanedioate (4-Hydroxy-L-glutamic acid) is a critical non-proteinogenic amino acid found in nature and a potent ligand for ionotropic glutamate receptors (iGluRs). While essential for CNS drug development, its synthesis is historically challenged by the difficulty of selectively activating the unreactive C4 (

Traditional chemical oxidation (e.g., photo-chlorination) yields complex diastereomeric mixtures. This Application Note details a stereoselective biocatalytic protocol using L-Glutamate

Strategic Analysis: Chemical vs. Enzymatic Routes

The "Inert Carbon" Problem

Direct chemical functionalization of L-glutamic acid at the C4 position is kinetically unfavorable compared to the reactive

| Feature | Chemical Synthesis (Radical Oxidation) | Enzymatic Synthesis (LglH) |

| Regioselectivity | Low: Attacks C3 and C4 randomly. | High: Exclusively targets C4. |

| Stereocontrol | Poor: Yields threo/erythro mixtures. | Absolute: Yields (2S, 4S) isomer.[1] |

| Protection Steps | High: Requires N- and C-protection. | None: Works on free amino acid. |

| Scalability | Moderate (Linear scale-up). | High (Fermentation/Bioreactor). |

Recommendation: For drug discovery requiring defined stereochemistry, the enzymatic route is the only self-validating protocol.

Core Protocol: Enzymatic Hydroxylation

Mechanism: The reaction utilizes an

Reagents and Equipment

-

Substrate: L-Glutamic acid (Sigma-Aldrich, >99%).

-

Enzyme: Recombinant L-Glutamate Hydroxylase (LglH) from Kitasatospora setae (expressed in E. coli BL21).

-

Co-substrate:

-Ketoglutaric acid ( -

Cofactor: FeSO

-

Reductant: L-Ascorbic acid (Critical for recycling Fe

back to Fe -

Buffer: 50 mM HEPES or Tris-HCl, pH 7.5.

Reaction Workflow Diagram

Figure 1: Catalytic cycle of LglH. The reaction couples the decarboxylation of

Step-by-Step Methodology

Phase 1: Biotransformation

-

Preparation: Dissolve L-Glutamic acid (10 mM) and

-Ketoglutaric acid (20 mM) in 50 mM HEPES buffer (pH 7.5).-

Note:

-KG is used in 2-fold excess to drive the reaction to completion.

-

-

Cofactor Addition: Add FeSO

(0.1 mM) and L-Ascorbic acid (0.5 mM).-

Critical: Add FeSO

last to prevent premature oxidation before enzyme addition.

-

-

Initiation: Add purified LglH enzyme (0.5 mg/mL final concentration).

-

Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 12–16 hours. Ensure adequate aeration (baffles or loose caps) as O

is a substrate.

Phase 2: Monitoring & Quenching

-

Sampling: Withdraw 50

L aliquots at T=0, 4, 8, and 12 hours. -

Derivatization: React aliquots with FDAA (Marfey’s reagent) or OPA (o-phthalaldehyde) for HPLC analysis.

-

Quenching: Stop reaction by adding equal volume of ice-cold methanol or by heating at 95°C for 5 mins (precipitates enzyme).

Phase 3: Purification (Ion Exchange)

Since the reaction mixture contains succinate and unreacted

-

Resin Prep: Pack a column with Dowex 1x8 (acetate form).[2]

-

Loading: Adjust reaction supernatant to pH 8.0 and load onto the column.

-

Wash: Wash with 3 column volumes (CV) of distilled water to remove neutral species and cations.

-

Elution: Apply a linear gradient of Acetic Acid (0.5 M to 2.0 M).

-

Elution Order: Glutamate elutes first, followed by 4-Hydroxyglutamate, then Succinate/

-KG.

-

-

Polishing: Lyophilize fractions containing the product. Recrystallize from water/ethanol if necessary.

Quality Control & Validation

To ensure the protocol produced the correct stereoisomer, the following validation steps are mandatory.

| Parameter | Method | Acceptance Criteria |

| Identity | HR-MS (ESI-) | [M-H] |

| Stereochemistry | 1H-NMR (D | |

| Purity | HPLC (C18) | > 98% Area Under Curve (AUC) |

| Enantiomeric Purity | Chiral HPLC | > 99% ee (using Crownpak CR(+) column) |

NMR Validation Data

The (2S, 4S) configuration (threo) is distinguished from the (2S, 4R) (erythro) by the coupling constants between H3 and H4 protons.

-

(2S, 4S)-Isomer:

and -

(2S, 4R)-Isomer: Shows distinct splitting patterns.

-

Reference: 1H NMR (400 MHz, D2O):

4.48 (dd, 1H, H-4), 3.82 (dd, 1H, H-2), 2.45 (m, 1H, H-3a), 2.05 (m, 1H, H-3b).

Alternative Chemical Workflow (Context)

While enzymatic synthesis is preferred, chemical synthesis is necessary if modifying the backbone (e.g., adding 4-alkyl groups).

Route: L-Glutamic Acid

Figure 2: Chemical pathway via pyroglutamate. Note that the reduction step often yields diastereomeric mixtures requiring separation.

References

-

Enzymatic Characterization: Smitskamp-Wilms, E., et al. "Chemo-enzymatic synthesis of 4-substituted glutamate analogues." Journal of Medicinal Chemistry. Link

-

LglH Identification: Hibi, M., et al. "Characterization of a Novel L-Glutamate Hydroxylase from Kitasatospora setae." Applied and Environmental Microbiology. Link

-

NMR Data Verification: "Synthesis of nonracemic hydroxyglutamic acids." National Institutes of Health (PMC). Link

-

Purification Protocols: "Purification of Proteins and Antibodies via Ion Exchange Chromatography." YMC Europe. Link

-

General Properties: "(2S)-2-amino-4-hydroxypentanedioate Compound Summary." PubChem. Link

Sources

Advanced Enzymatic & Transport Assays for (2S)-2-amino-4-hydroxypentanedioate (4-Hydroxy-L-Glutamate)

Topic: Enzymatic Assays Involving (2S)-2-amino-4-hydroxypentanedioate Substrates Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Drug Discovery Scientists, Biochemists

Abstract

(2S)-2-amino-4-hydroxypentanedioate, commonly known as 4-hydroxy-L-glutamate (4-OH-Glu) , is a critical metabolic intermediate in the catabolism of hydroxyproline (collagen turnover) and a potent substrate for Excitatory Amino Acid Transporters (EAATs).[1] This application note provides high-precision protocols for the enzymatic characterization of 4-OH-Glu, focusing on the (2S, 4R)-erythro isomer. We detail a coupled spectrophotometric transaminase assay for metabolic profiling and a competitive transport assay for neuropharmacological drug development.

Introduction & Chemical Context

The Molecule

The biological activity of 4-hydroxyglutamate is strictly governed by its stereochemistry. While synthetic routes often yield diastereomeric mixtures, the relevant biological isomer for mammalian hydroxyproline catabolism is (2S, 4R)-4-hydroxy-L-glutamate (erythro isomer).

-

IUPAC Name: (2S, 4R)-2-amino-4-hydroxypentanedioate[1]

-

Key Role: Intermediate in the conversion of 4-hydroxyproline to glyoxylate and pyruvate.

-

Target Enzymes/Transporters:

-

4-Hydroxyglutamate transaminase (EC 2.6.1.23): The primary metabolic enzyme.

-

EAAT1/GLAST: A high-affinity transporter in glial cells.

-

Glutamate Dehydrogenase (GDH): Displays cross-reactivity, allowing for oxidative deamination assays.

-

Biological Pathway Context

Understanding the metabolic flux is essential for assay design. 4-OH-Glu is produced from

Figure 1: Mammalian Hydroxyproline Catabolic Pathway. The transamination step (red arrow) is the focal point of the enzymatic assay described below.

Protocol A: Coupled Transaminase Assay (Spectrophotometric)

Principle

This assay measures the activity of 4-hydroxyglutamate transaminase (or broad-specificity aspartate aminotransferases, AST) by coupling the production of L-Glutamate to Glutamate Dehydrogenase (GDH) .

-

Primary Reaction: 4-OH-Glu +

-Ketoglutarate -

Coupled Reaction: L-Glutamate + NAD

+ H

Why this works: The GDH reaction regenerates

Reagents & Preparation[2][3]

-

Buffer: 100 mM Tris-HCl or Potassium Phosphate, pH 8.0 (Optimal for GDH coupling).

-

Substrate: 20 mM (2S, 4R)-4-hydroxy-L-glutamate stock (neutralized to pH 7.5).

-

Co-substrate: 100 mM

-Ketoglutarate ( -

Cofactor: 50 mM NAD

. -

Coupling Enzyme: Glutamate Dehydrogenase (GDH) from bovine liver (Type II), ~100 units/mL stock.

-

Enzyme Source: Purified recombinant hGlnT or tissue homogenate (liver/kidney).

Experimental Workflow

| Step | Component | Volume (µL) | Final Conc. | Notes |

| 1 | Assay Buffer (pH 8.0) | 840 | - | Pre-warm to 37°C |

| 2 | 50 | 5 mM | Acceptor substrate | |

| 3 | NAD | 50 | 2.5 mM | Cofactor for GDH |

| 4 | GDH Enzyme | 10 | ~5 U/mL | Excess amount is critical |

| 5 | Enzyme Sample | 25 | Variable | The transaminase source |

| 6 | Incubation | - | - | Incubate 2 min to consume endogenous Glu |

| 7 | 4-OH-Glu (Start) | 25 | 0.5 - 5 mM | Initiates reaction |

Data Analysis

-

Blank Correction: Subtract the slope of a "No Substrate" control (replace 4-OH-Glu with buffer) to account for background GDH activity or endogenous glutamate.

-

Calculation:

-

= 6.22 mM

- = Path length (1 cm)[2]

-

= 6.22 mM

Protocol B: Competitive Transport Assay (EAAT1/GLAST)

Principle

4-hydroxy-L-glutamate is a high-affinity substrate for EAAT1. In drug development, it is often used to define the pharmacological profile of transporter inhibitors or to validate EAAT1 expression. This assay uses [

Cell Model[5]

-

System: HEK293 cells stably expressing human EAAT1 (SLC1A3).[3]

-

Control: Wild-type HEK293 cells (low endogenous transport).

Workflow

-

Seeding: Plate cells at

cells/well in Poly-D-Lysine coated 24-well plates. Culture for 24-48h. -

Buffer Exchange: Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

-

Pre-incubation: Incubate cells with varying concentrations of unlabeled (2S, 4R)-4-OH-Glu (0.1 µM to 1000 µM) for 10 mins.

-

Uptake Phase: Add [

H]-L-Glutamate (final conc. 20 nM) to all wells. Incubate for exactly 5 minutes at 37°C.-

Note: Transport must be measured in the linear phase (typically <10 min).

-

-

Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH.

-

Lysis: Solubilize cells in 0.1 M NaOH / 1% SDS.

-

Quantification: Liquid Scintillation Counting (LSC).

Data Visualization (IC50)

Plot % Specific Uptake vs. Log[4-OH-Glu]. A successful assay will show a sigmoidal dose-response curve, confirming 4-OH-Glu competes for the glutamate binding site.

Critical Troubleshooting & Validation (Self-Validating Systems)

Stereochemical Instability

-

Issue: 4-hydroxyglutamate can undergo spontaneous lactonization (cyclization) at acidic pH, forming a lactone that is inactive in these assays.

-

Validation: Always prepare fresh substrate stocks in neutral buffer (pH 7.0–7.5). Verify stock purity via NMR or HPLC if results are inconsistent.

The "GDH Trap" (Coupled Assay)

-

Issue: GDH can slowly deaminate 4-OH-Glu directly (without the transaminase), creating a "false positive" background.

-

Control: Run a "No Transaminase" control. If the slope is significant, the commercial GDH may have broad specificity.

-

Solution: Use a lower concentration of GDH or subtract this specific background rate.

Assay Logic Diagram

Figure 2: Troubleshooting Logic Flow. Use this decision tree to validate signal specificity.

References

-

ExplorEnz - The Enzyme Database. (n.d.). EC 2.6.1.23 - 4-hydroxyglutamate transaminase. [Link][1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5460078, (2S)-2-amino-4-hydroxypentanedioate. [Link]

-

Cooper, A. J. L., et al. (2009). Comparative enzymology of (2S,4R)4-fluoroglutamine and (2S,4R)4-fluoroglutamate. (Demonstrates GDH cross-reactivity). [Link]

-

Vandenberg, R. J., et al. (2004). Binding and transport of -4-methylglutamate... demonstrate labeling of EAAT1.[4] (Methodology basis for EAAT transport assays). [Link]

-

Belostotsky, R., et al. (2013). 4-Hydroxyglutamate Is a Biomarker for Primary Hyperoxaluria Type 3.[5] (Clinical relevance and stability data).[5] [Link]

Sources

- 1. ExplorEnz: EC 2.6.1.23 [enzyme-database.org]

- 2. elkbiotech.com [elkbiotech.com]